Kinase Inhibition: A Defined Pyrido[2,3-b]pyrazine Derivative Shows Differential Potency Against Erk2 vs. PI3Kα
A specific pyrido[2,3-b]pyrazine derivative, 1-(3-cyclopropylethynyl-pyrido[2,3-b]pyrazin-6-yl)-3-ethylurea, exhibits a 2.9-fold selectivity for Erk2 kinase over PI3Kalpha kinase, demonstrating the scaffold's ability to achieve differential kinase inhibition [1].
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Erk2 IC50 = 5.8 μM; PI3Kα IC50 = 16.8 μM |
| Comparator Or Baseline | Same compound tested against two different kinases (intra-compound comparison). No inter-compound comparator provided. |
| Quantified Difference | 2.9-fold lower IC50 (more potent) for Erk2 compared to PI3Kα. |
| Conditions | In vitro kinase inhibition assay (specific assay conditions not detailed in patent abstract) [1]. |
Why This Matters
This intra-scaffold selectivity data indicates the pyrido[2,3-b]pyrazine core can be tuned for specific kinase targets, a crucial factor when selecting a scaffold for a kinase drug discovery program.
- [1] European Patent Office. (2007). EP 1785423 A1: Pyridopyrazine derivatives and their use as kinase modulators. View Source
